
4'-Chloro-2,3'-biquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-2,3’-biquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 4’-Chloro-2,3’-biquinoline consists of two quinoline units linked at the 2 and 3’ positions, with a chlorine atom substituted at the 4’ position. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-2,3’-biquinoline can be achieved through various methods. One common approach involves the reaction of 2-chloro-3-formyl quinoline with [(2-chloro-3-quinolyl)methylene]methane-1,1-dicarbonitrile under microwave irradiation catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP). This method produces the compound in high yield and purity .
Industrial Production Methods: Industrial production of 4’-Chloro-2,3’-biquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of microwave-assisted synthesis and efficient catalysts like DMAP can significantly enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-2,3’-biquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) to form quinoline N-oxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), catalysts like metal ions or enzymes.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like chlorine (Cl₂), bromine (Br₂), and nucleophiles like amines and thiols.
Major Products Formed:
- Quinoline N-oxides from oxidation.
- Reduced quinoline derivatives from reduction.
- Substituted quinoline compounds from substitution reactions.
Scientific Research Applications
4’-Chloro-2,3’-biquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Chloro-2,3’-biquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Chloroquinoline: Shares a similar quinoline structure but with a chlorine atom at the 2 position.
4-Chloroquinoline: Similar structure with chlorine at the 4 position.
2,3’-Biquinoline: Lacks the chlorine substitution at the 4’ position.
Uniqueness: 4’-Chloro-2,3’-biquinoline is unique due to its specific substitution pattern and the presence of two linked quinoline units. This structure imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
62738-02-7 |
|---|---|
Molecular Formula |
C18H11ClN2 |
Molecular Weight |
290.7 g/mol |
IUPAC Name |
4-chloro-3-quinolin-2-ylquinoline |
InChI |
InChI=1S/C18H11ClN2/c19-18-13-6-2-4-8-16(13)20-11-14(18)17-10-9-12-5-1-3-7-15(12)21-17/h1-11H |
InChI Key |
LLDFNCXCPQISSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C4=CC=CC=C4N=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


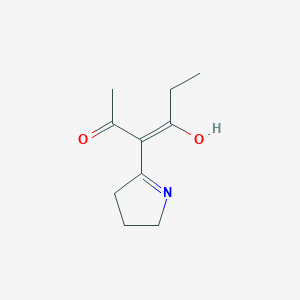
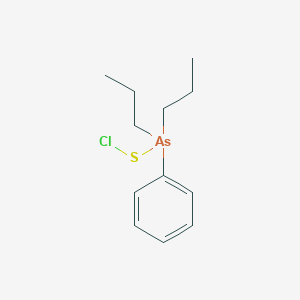
![[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14517331.png)
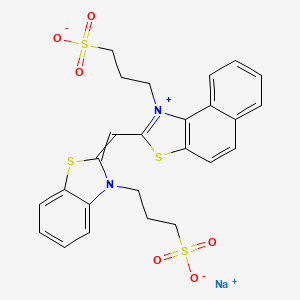

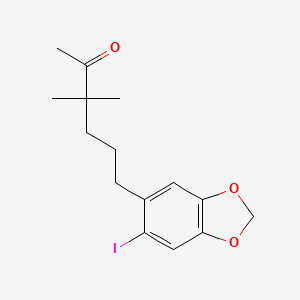
![Piperazine, 1-[4-(4-chlorophenoxy)phenyl]-](/img/structure/B14517349.png)


![N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide](/img/structure/B14517376.png)
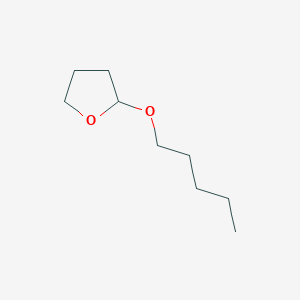

![2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517404.png)
![Methyl 2-[2-(2-methylphenyl)-6-oxocyclohexen-1-yl]acetate](/img/structure/B14517410.png)
